

Spectroscopic Characterization of 6-Amino-3-bromo-2-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-3-bromo-2-fluorobenzonitrile

Cat. No.: B1273636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound **6-Amino-3-bromo-2-fluorobenzonitrile**. Due to the limited availability of public experimental spectra, this document focuses on predicted data, expected spectral characteristics, and detailed experimental protocols to enable researchers to acquire and interpret their own data.

Compound Information

Property	Value
IUPAC Name	6-amino-3-bromo-2-fluorobenzonitrile
CAS Number	845866-92-4
Molecular Formula	C ₇ H ₄ BrFN ₂
Molecular Weight	215.02 g/mol

Structure

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For **6-Amino-3-bromo-2-fluorobenzonitrile**, the presence of bromine is a distinctive feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotope pattern in the mass spectrum.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of **6-Amino-3-bromo-2-fluorobenzonitrile**. This data is computationally generated and should be used as a reference for experimental results.

Adduct	Predicted m/z
[M+H] ⁺	214.9615
[M+Na] ⁺	236.9434
[M-H] ⁻	212.9469
[M]	213.9537

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. For **6-Amino-3-bromo-2-fluorobenzonitrile**, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the protons of the amino group.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Ar-H	6.5 - 7.5	Doublet of doublets (dd) or two doublets	$J(H,H) \approx 8-9$ Hz, $J(H,F) \approx 2-4$ Hz
-NH ₂	4.0 - 6.0	Broad singlet	-

Note: Chemical shifts are solvent-dependent. The amino protons may exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine will cause splitting of the signals for nearby carbon atoms.

Carbon	Expected Chemical Shift (δ , ppm)	Expected C-F Coupling (J, Hz)
C-CN	115 - 120	Small
C-NH ₂	140 - 150	Small
C-F	155 - 165	Large ($^1\text{J}_{\text{CF}} \approx 240\text{-}260$ Hz)
C-Br	110 - 120	-
Aromatic C-H	110 - 135	Present
Aromatic C-C	120 - 140	Present

Expected ¹⁹F NMR Spectral Data

The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom, which will be coupled to the nearby aromatic protons.

Fluorine	Expected Chemical Shift (δ , ppm)	Multiplicity
Ar-F	-110 to -130	Triplet or doublet of doublets

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Amino-3-bromo-2-fluorobenzonitrile** is expected to show characteristic absorption bands for the amino, nitrile, and aromatic C-H and C-C bonds.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H stretch (Amino)	3300 - 3500	Medium (two bands for primary amine)
C≡N stretch (Nitrile)	2220 - 2260	Medium to strong
C=C stretch (Aromatic)	1450 - 1600	Medium to strong (multiple bands)
C-F stretch	1000 - 1400	Strong
C-Br stretch	500 - 600	Medium to strong

Experimental Protocols

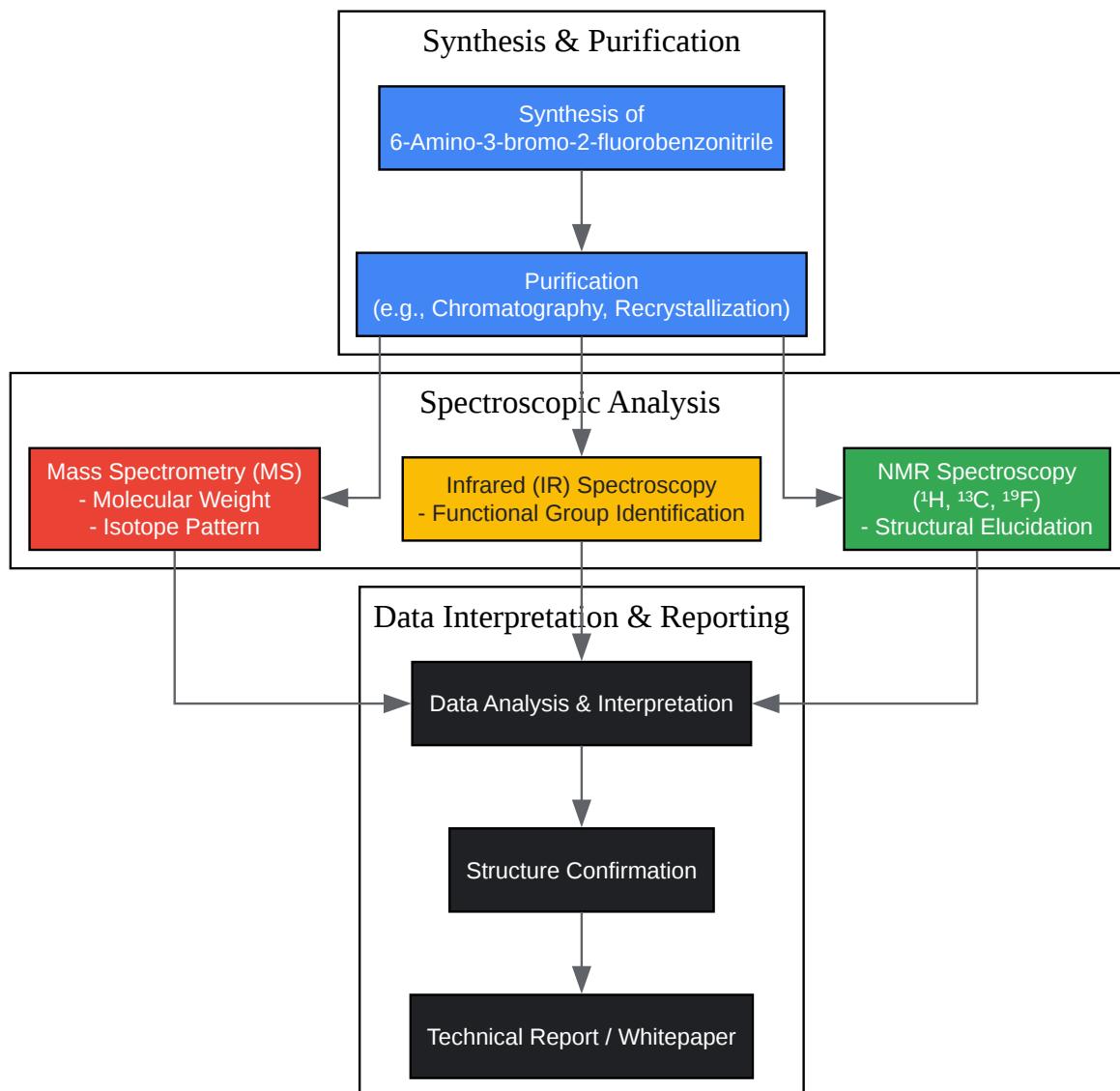
The following are generalized protocols for acquiring spectroscopic data for **6-Amino-3-bromo-2-fluorobenzonitrile**. Instrument parameters should be optimized for the specific instrument being used.

a. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A standard pulse program can be used.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

b. IR Spectroscopy


- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

c. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and look for the characteristic M and M+2 isotope pattern of bromine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity like **6-Amino-3-bromo-2-fluorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Amino-3-bromo-2-fluorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273636#spectroscopic-data-of-6-amino-3-bromo-2-fluorobenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com